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Compound of Interest

Compound Name: Rimegepant

Cat. No.: B610484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term preclinical safety data for

Rimegepant, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist,

with other migraine therapeutics. The following sections detail the experimental findings and

methodologies from key preclinical studies, offering a valuable resource for evaluating the

safety profile of Rimegepant in the context of drug development.

Executive Summary
Rimegepant has undergone a thorough preclinical safety evaluation, including studies on

carcinogenicity, mutagenicity, reproductive and developmental toxicity, and repeat-dose general

toxicology. Across these studies, Rimegepant has demonstrated a favorable safety profile with

no evidence of carcinogenicity or mutagenicity. Developmental toxicity was observed only at

exposures significantly higher than those in humans at the maximum recommended human

dose (MRHD). This guide presents a comparative summary of these findings alongside data for

other CGRP receptor antagonists, Ubrogepant and Zavegepant, and the triptan, Sumatriptan.

Comparative Toxicology Data
The following tables summarize the key findings from long-term preclinical safety studies of

Rimegepant and its comparators.
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Compound Carcinogenicity Mutagenicity

Rimegepant

No evidence of drug-induced

tumors in 26-week studies in

Tg.rasH2 mice and 91-100

week studies in rats. The

plasma exposure (AUC) at the

highest dose in rats was

approximately 30 times the

human exposure at the MRHD.

Negative in in vitro (bacterial

reverse-mutation,

chromosomal aberration in

Chinese hamster ovary cells)

and in vivo (rat micronucleus)

assays.

Ubrogepant

No evidence of drug-related

neoplasms in 104-week oral

carcinogenicity studies in CD-1

mice and Wistar rats. The

plasma exposure (AUC) at the

highest doses in rats was

approximately 25 times the

human exposure at the MRHD.

Negative in a standard battery

of in vitro and in vivo genetic

toxicology assays.

Sumatriptan

Not oncogenic in studies

conducted in various animal

species.

No mutagenic nitroso

compounds were identified in

appropriate testing.

Table 2: Reproductive and Developmental Toxicity
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Compound
Fertility and Early Embryonic

Development
Embryo-Fetal Development

Rimegepant

Reduced fertility in rats at the

highest dose tested (150

mg/kg/day). The no-effect dose

for fertility and early embryonic

development in rats (25

mg/kg/day) was associated

with a plasma exposure (AUC)

approximately 15 times that in

humans at the MRHD.

Decreased fetal body weight

and an increased incidence of

fetal variations in rats at the

highest dose tested (300

mg/kg/day), which was

associated with maternal

toxicity. The no-effect dose (60

mg/kg/day) for adverse effects

on embryofetal development in

rats had a plasma exposure

(AUC) approximately 45 times

that in humans at the MRHD.

No adverse effects on

embryofetal development in

rabbits at the highest dose

tested (50 mg/kg/day), with a

plasma exposure (AUC)

approximately 10 times that in

humans at the MRHD.

Ubrogepant

No adverse findings in fertility

and early embryonic

development studies.

Reduced body weight at birth

and during lactation in

offspring of rats at mid and

high doses, which were

associated with maternal

toxicity.
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Zavegepant

No adverse effects on

embryofetal development in

pregnant rats or rabbits.

Plasma exposures (AUC) at

the highest doses tested were

approximately 4000 times that

in humans at the MRHD. No

adverse effects on pre- and

postnatal development in rats.

Not specified in the available

data.

Sumatriptan

A slight decrease in the

success of insemination was

noted at high oral doses in

rats.

Not teratogenic and had no

effect on peri- and postnatal

development. Some

embryotoxicity was observed,

but only at maternally toxic

doses.

Table 3: Repeat-Dose Toxicology
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Compound Species Duration Key Findings

Rimegepant Rat, Monkey Up to 28 days

No adverse effects on

CNS or respiratory

safety pharmacology

endpoints. No adverse

effects on

cardiovascular safety

pharmacology

endpoints in monkeys

at single oral doses up

to 60 mg/kg.

Ubrogepant Rat, Monkey
6 months (rat), 9

months (monkey)

No adverse findings.

Safety margins based

on AUC at the highest

doses tested were 34-

fold in rats and 78-fold

in monkeys relative to

the MRHD.

Sumatriptan Rodents, Dogs Up to 1 year

Generally well

tolerated. Behavioral

effects were observed

at high doses, more

pronounced in dogs.

Transient tachycardia

and facial edema

were seen in dogs.

The only pathological

changes were local

reactions at the site of

subcutaneous

administration.

Experimental Protocols
Rimegepant Carcinogenicity Study (Rat)
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Test System: Wistar rats.

Administration: Oral gavage.

Dosage Levels: 0, 5, 20, or 45 mg/kg/day.

Duration: 91-100 weeks.

Endpoints: Clinical observations, body weight, food consumption, hematology, clinical

chemistry, urinalysis, organ weights, gross pathology, and histopathology of all major organs

and tissues. Tumor incidence and type were the primary endpoints.

Rimegepant Embryo-Fetal Development Study (Rat)
Test System: Pregnant Sprague-Dawley rats.

Administration: Oral gavage.

Dosage Levels: 0, 10, 60, or 300 mg/kg/day.

Treatment Period: Gestation days 7 through 17.

Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive

parameters. Fetal evaluations included external, visceral, and skeletal examinations to

assess for malformations and variations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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